molecular formula C17H14N4O3 B11957990 2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide CAS No. 28558-54-5

2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11957990
CAS No.: 28558-54-5
M. Wt: 322.32 g/mol
InChI Key: AVPMSWCPXYHFBA-YBFXNURJSA-N
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Description

2-(1H-indol-3-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features an indole moiety linked to a nitrophenyl group through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-indol-3-yl)acetohydrazide with 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the indole moiety.

Scientific Research Applications

2-(1H-indol-3-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The nitrophenyl group can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.

    2-(1H-indol-3-yl)acetohydrazide: Lacks the nitrophenyl group but shares the indole and acetohydrazide moieties.

    2-(1H-indol-3-yl)ethan-1-amine: Contains an amine group instead of the acetohydrazide linkage.

Uniqueness

2-(1H-indol-3-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the indole and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

28558-54-5

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14N4O3/c22-17(9-13-10-18-15-7-3-2-6-14(13)15)20-19-11-12-5-1-4-8-16(12)21(23)24/h1-8,10-11,18H,9H2,(H,20,22)/b19-11+

InChI Key

AVPMSWCPXYHFBA-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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